

Venuloside A: A Technical Guide to a Novel LAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1609278-97-8 Molecular Formula: C23H36O7

This technical guide provides an in-depth overview of **Venuloside A**, a novel natural product with significant potential in cancer research and drug development. It details its chemical properties, biological activity, mechanism of action, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2] It has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers, particularly prostate cancer.[1][2][3][4] By impeding the transport of essential amino acids like leucine, **Venuloside A** disrupts crucial cellular signaling pathways that drive cancer cell growth and proliferation.[1][2]

Physicochemical Properties and Quantitative Data

Venuloside A is an optically active clear oil.[1][2] Its fundamental properties and key inhibitory concentrations are summarized in the tables below.



Property	Value	Reference
CAS Number	1609278-97-8	[3][4][5]
Molecular Formula	C23H36O7	[1][2][5]
Molecular Weight	424.53 g/mol	[3][5]

Biological Activity	Value	Cell/System	Reference
IC50 (Leucine Uptake)	8.12 μΜ	LNCaP Prostate Cancer Cells	[3][4][5]
IC50 (LAT3 Inhibition)	146.7 ± 2.4 μM	Xenopus laevis oocytes expressing LAT3	[1]

Mechanism of Action and Signaling Pathway

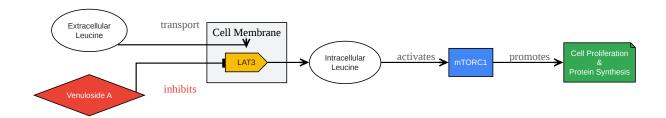
Venuloside A exerts its biological effects by targeting the L-type amino acid transporter 3 (LAT3). LAT3 is a crucial transporter for neutral amino acids, including leucine, which is not only a building block for proteins but also a key activator of the mTORC1 signaling pathway.[1] [2]

The mechanism of action of **Venuloside A** involves the following steps:

- Inhibition of LAT3: Venuloside A directly inhibits the function of the LAT3 transporter, displaying a mixed competitive/noncompetitive mode of inhibition.[1][2]
- Reduced Leucine Uptake: By inhibiting LAT3, Venuloside A significantly reduces the intracellular concentration of leucine in cancer cells.[1][3]
- Downregulation of mTORC1 Signaling: The decrease in intracellular leucine levels leads to the suppression of the mTORC1 signaling pathway.[1][2]
- Inhibition of Cancer Cell Proliferation: The inactivation of mTORC1 signaling results in the downregulation of cell cycle proteins and a subsequent reduction in cancer cell proliferation.
 [1][2]



The signaling pathway affected by **Venuloside A** is depicted in the following diagram:



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Venuloside A inhibits LAT3-mediated leucine uptake, leading to mTORC1 pathway suppression.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **Venuloside A**.

Leucine Uptake Assay in LNCaP Cells

This protocol details the measurement of radiolabeled leucine uptake in the LNCaP human prostate cancer cell line to determine the inhibitory effect of **Venuloside A**.

Materials:

- LNCaP cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- [3H]-L-leucine
- Phosphate-buffered saline (PBS)
- Scintillation fluid
- Scintillation counter



Venuloside A (dissolved in DMSO)

Procedure:

- Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with serum-free medium containing various concentrations of Venuloside A or DMSO (vehicle control) and incubated for a specified period.
- Leucine Uptake: [³H]-L-leucine is added to each well to a final concentration of 1 μCi/mL and incubated for 10 minutes at 37°C.
- Washing: The uptake is terminated by aspirating the medium and rapidly washing the cells three times with ice-cold PBS.
- Cell Lysis: Cells are lysed by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
- Scintillation Counting: The cell lysates are transferred to scintillation vials containing scintillation fluid, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The results are expressed as a percentage of the control (DMSO-treated cells), and the IC50 value is calculated.

Western Blot Analysis of mTORC1 Signaling

This protocol describes the detection of key proteins in the mTORC1 signaling pathway by Western blotting to assess the effect of **Venuloside A**.

Materials:

LNCaP cells



Venuloside A

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: LNCaP cells are treated with Venuloside A as described above.
 After treatment, cells are washed with ice-cold PBS and lysed with lysis buffer.
- Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit.
- SDS-PAGE: Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
- Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

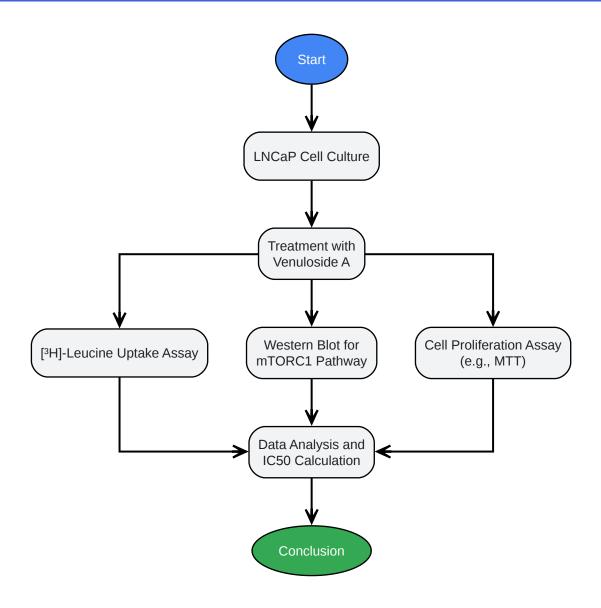


- Primary Antibody Incubation: The membrane is incubated with primary antibodies diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The signal is detected using an imaging system.
- Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological activity of **Venuloside A**.





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General experimental workflow for characterizing **Venuloside A**.

Conclusion

Venuloside A is a promising natural product that selectively inhibits the LAT3 amino acid transporter. Its ability to disrupt leucine uptake and consequently the mTORC1 signaling pathway highlights its potential as a therapeutic agent for cancers that are dependent on this pathway, such as certain types of prostate cancer. The experimental protocols detailed in this guide provide a framework for the further investigation and development of **Venuloside A** and similar compounds.



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- To cite this document: BenchChem. [Venuloside A: A Technical Guide to a Novel LAT3
 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12388213#venuloside-a-cas-number-and-molecular-formula-c23h36o7]

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